2-Chloro-4-cyclopentylpyrimidine
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Overview
Description
2-Chloro-4-cyclopentylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2 and a cyclopentyl group at position 4 makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopentylpyrimidine typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopentylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyclopentyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Hiyama couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and various nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and organosilanes.
Major Products Formed
Nucleophilic Substitution: 2-Amino-4-cyclopentylpyrimidine, 2-Mercapto-4-cyclopentylpyrimidine.
Oxidation: Oxidized derivatives of the cyclopentyl group.
Reduction: Reduced derivatives of the pyrimidine ring.
Coupling Reactions: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-cyclopentylpyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound can be used in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopentylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopentyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-4-ethylpyrimidine
- 2-Chloro-4-phenylpyrimidine
Uniqueness
2-Chloro-4-cyclopentylpyrimidine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
IUPAC Name |
2-chloro-4-cyclopentylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUDMKLJWIYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647889 |
Source
|
Record name | 2-Chloro-4-cyclopentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954237-28-6 |
Source
|
Record name | 2-Chloro-4-cyclopentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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